molecular formula C12H20N2O2 B12693351 N'-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine CAS No. 93803-71-5

N'-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine

Katalognummer: B12693351
CAS-Nummer: 93803-71-5
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: AOLGFPDCWWJUQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a diamine group and a methoxyethoxyethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of 2-methylbenzene-1,4-diamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-(2-Methoxyethoxy)ethyl)-2-methylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

93803-71-5

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

4-N-[2-(2-methoxyethoxy)ethyl]-2-methylbenzene-1,4-diamine

InChI

InChI=1S/C12H20N2O2/c1-10-9-11(3-4-12(10)13)14-5-6-16-8-7-15-2/h3-4,9,14H,5-8,13H2,1-2H3

InChI-Schlüssel

AOLGFPDCWWJUQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NCCOCCOC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.